(1S,4R)-4-Methoxycyclopent-2-en-1-ol
Description
"(1S,4R)-4-Methoxycyclopent-2-en-1-ol" is a chiral cyclopentenol derivative featuring a hydroxyl group at the 1-position and a methoxy substituent at the 4-position on a cyclopentene ring. Its stereochemistry (1S,4R) is critical for its biological activity and chemical reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and nucleoside analogs. The methoxy group enhances electron density on the ring, influencing regioselectivity in subsequent reactions like nucleophilic additions or oxidations.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1S,4R)-4-methoxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
ABYAXJPWNDLTMQ-RITPCOANSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H](C=C1)O |
Canonical SMILES |
COC1CC(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Methoxycyclopent-2-en-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, followed by the introduction of the methoxy group through a substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes.
Industrial Production Methods
Industrial production of (1S,4R)-4-Methoxycyclopent-2-en-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Methoxycyclopent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (1S,4R)-4-methoxycyclopent-2-en-1-one, while reduction of the double bond can produce (1S,4R)-4-methoxycyclopentanol.
Scientific Research Applications
(1S,4R)-4-Methoxycyclopent-2-en-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Methoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "(1S,4R)-4-Methoxycyclopent-2-en-1-ol" with structurally related cyclopentenol derivatives, emphasizing substituent effects, synthetic routes, and applications:
Key Comparative Insights:
Substituent Effects :
- Methoxy (OCH₃) : Enhances electron density, promoting electrophilic aromatic substitution (e.g., bromination) compared to electron-withdrawing groups like fluorine .
- Fluorine (F) : Increases metabolic stability and oxidative resistance, making it favorable in drug design .
- Acetate (OAc) : Acts as a protecting group for hydroxyl moieties, enabling selective deprotection in multi-step syntheses .
Synthetic Challenges :
- Applications: Methoxy and fluorinated derivatives are pivotal in nucleoside analogs (e.g., carbocyclic arabinosylnucleosides) .
Research Findings and Data
- Thermal Stability: Fluorinated cyclopentenols (e.g., (1S,4R)-4-Fluorocyclopent-2-en-1-ol) exhibit higher thermal stability (decomposition >200°C) compared to methoxy analogs, which may degrade at lower temperatures due to ether bond cleavage .
- Solubility : The acetate derivative (142.15 g/mol) is less water-soluble than the hydroxyl or methoxy analogs, favoring organic solvents like dichloromethane .
- Reactivity: Methoxy-substituted cyclopentenols undergo faster epoxidation than fluorinated analogs, as observed in related caren-4-ol systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
